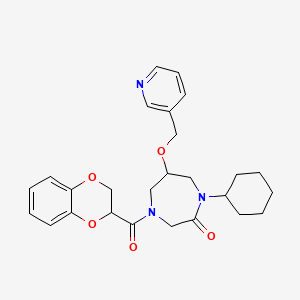![molecular formula C17H27ClN4O B6074326 N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B6074326.png)
N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea, also known as CPI-1189, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a urea derivative that has been found to have significant biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. Specifically, N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea has been shown to increase the levels of dopamine in the brain, which may help to alleviate the symptoms of neurological disorders.
Biochemical and physiological effects:
N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea has been found to have significant biochemical and physiological effects. Studies have shown that this compound can increase the levels of dopamine in the brain, which may help to alleviate the symptoms of neurological disorders. N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea has also been found to inhibit the growth of various cancer cell lines, indicating its potential use in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea in lab experiments is its potential as a treatment for neurological disorders and cancer. However, one limitation is that the mechanism of action of N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea is not fully understood, which may make it difficult to design experiments to fully explore its potential uses.
Zukünftige Richtungen
There are many future directions for research involving N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea. One area of interest is its potential use as a treatment for neurological disorders and cancer. Researchers may also explore the mechanism of action of N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea to better understand its potential uses and limitations. Additionally, the development of new synthesis methods and drug delivery systems may further enhance the potential of this compound for scientific research.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea involves the reaction of 3-chloro-4-methylphenyl isocyanate with 2-(4-propyl-1-piperazinyl)ethanamine in the presence of a suitable solvent and catalyst. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea has been studied for its potential use in various scientific research applications. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea can increase the levels of dopamine in the brain, which may help to alleviate the symptoms of these disorders.
Another area of interest is the use of N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea in cancer research. Studies have shown that N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea can inhibit the growth of various cancer cell lines, including breast cancer and leukemia. This compound may also have potential as a drug delivery system for targeted cancer therapy.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN4O/c1-3-7-21-9-11-22(12-10-21)8-6-19-17(23)20-15-5-4-14(2)16(18)13-15/h4-5,13H,3,6-12H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTDCOFXKPUDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tetrahydro-2-furanylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6074255.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-6-methyl-2-pyridinecarboxamide](/img/structure/B6074259.png)
![4-(3-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6074264.png)
![7-(2,3-dimethylcyclohexyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6074269.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074272.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-2-(methylamino)-1,3-thiazole-5-carboxamide](/img/structure/B6074274.png)
![3,4-dichloro-N-[(3,5-dichloro-2-methoxyphenyl)(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)methyl]aniline](/img/structure/B6074279.png)
![N-[4-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6074294.png)
![2-[2-(3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B6074296.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6074315.png)
![2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B6074318.png)
![ethyl 5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6074324.png)
![4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6074329.png)